2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound notable for its intricate molecular structure and diverse functional groups. This compound features a pyrido[1,2-a]pyrimidin framework, recognized for its biological activities, and includes a thiazolidin moiety that may enhance its pharmacological properties. The presence of hydroxyethoxy and amino groups improves solubility and reactivity, making it a candidate for various scientific applications. The molecular formula is with a molecular weight of approximately .
The synthesis of this compound typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the introduction of the thiazolidin moiety. Key methods may include:
Optimization of reaction conditions—such as temperature, pressure, and solvent choice—is critical for maximizing yields and selectivity during these transformations. Continuous flow reactors may also be employed in industrial settings to enhance efficiency .
The molecular structure of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one |
SMILES | OCCOCCNc1nc2ccc(cn2c(=O)c1/C=C/1\SC(=S)N(C1=O)C1CCCCC1)C |
The chemical reactivity of this compound is influenced by its diverse functional groups. Key reactions include:
Specific reaction conditions such as solvent polarity and temperature play significant roles in determining the outcome of these reactions .
The mechanism of action for this compound likely involves interactions with specific biological targets. Potential processes include:
Preliminary studies suggest that compounds with similar structures exhibit significant biological activity, indicating that this compound could have therapeutic potential .
The chemical properties are characterized by:
Experimental data regarding solubility, stability under different pH conditions, and thermal properties would be crucial for understanding its behavior in biological systems .
This compound has potential applications in several scientific fields:
Research into this compound's interactions with biological targets is essential for identifying its potential therapeutic uses .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6